molecular formula C20H18ClN3O4 B2804494 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide CAS No. 897620-37-0

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide

Cat. No. B2804494
CAS RN: 897620-37-0
M. Wt: 399.83
InChI Key: FSKVTWKACDWYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diacylglycerol Kinase Modulation

This compound is a diacylglycerol kinase modulating compound . Diacylglycerol kinase (DGK) is an enzyme that synthesizes phosphatidic acid by transferring a phosphoryl group to diacylglycerol . DGK is reported to be involved in the pathogenesis of multiple diseases including cancers, immune diseases, neurodegenerative diseases, and diabetes .

Cancer Treatment

The compound can be used for treating cancer, including solid tumors . DGKα has been a target of research, including research into possible cancer treatment . A compound with an inhibitory activity on DGKα may be useful for therapeutics, such as treating a cancer in which DGKα is involved in its proliferation .

Viral Infections Treatment

The compound can also be used for treating viral infections, such as HIV or hepatitis B virus infection . The compounds can be used alone or in combination with other agents .

TREK Channel Inhibition

The compound could potentially be used as an inhibitor of TREK (TWIK Related K+ Channels) channel function . TREK-1, TREK-2, which belong to TREK subgroup, are thermo- and mechano-gated K+ channel that is activated by lysophospholipids and PUFAs including arachidonic acid .

Neurological Diseases Treatment

There is a possibility that this compound could be used in the treatment of neurological diseases . However, more research is needed to confirm this application.

Immune Diseases Treatment

As mentioned earlier, DGK is involved in the pathogenesis of immune diseases . Therefore, this compound could potentially be used in the treatment of immune diseases.

properties

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-17-11-15(24(27)28)6-7-16(17)19(25)22-14-5-8-18-13(10-14)2-1-9-23(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKVTWKACDWYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide

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